Cas no 2092531-63-8 ((1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol)

(1-Isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core substituted with an isopropyl group at the 1-position and a hydroxymethyl group at the 6-position. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The hydroxymethyl group offers a reactive site for further functionalization, enabling the synthesis of derivatives with tailored properties. Its stable imidazo[1,2-b]pyrazole scaffold contributes to potential biological activity, making it valuable in drug discovery. The isopropyl substitution enhances lipophilicity, which may influence solubility and bioavailability. This compound is suitable for use in medicinal chemistry and material science due to its well-defined reactivity and structural modularity.
(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol structure
2092531-63-8 structure
商品名:(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
CAS番号:2092531-63-8
MF:C9H13N3O
メガワット:179.219021558762
CID:5721984
PubChem ID:121215058

(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol 化学的及び物理的性質

名前と識別子

    • (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
    • F2198-7910
    • starbld0010644
    • AKOS026725640
    • 2092531-63-8
    • 1H-Imidazo[1,2-b]pyrazole-6-methanol, 1-(1-methylethyl)-
    • インチ: 1S/C9H13N3O/c1-7(2)11-3-4-12-9(11)5-8(6-13)10-12/h3-5,7,13H,6H2,1-2H3
    • InChIKey: BBSIYVFKALDNDQ-UHFFFAOYSA-N
    • ほほえんだ: OCC1C=C2N(C=CN2C(C)C)N=1

計算された属性

  • せいみつぶんしりょう: 179.105862047g/mol
  • どういたいしつりょう: 179.105862047g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 0

じっけんとくせい

  • 密度みつど: 1.26±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 13.81±0.10(Predicted)

(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
I155471-1g
(1-Isopropyl-1h-imidazo[1,2-b]pyrazol-6-yl)methanol
2092531-63-8
1g
$ 1230.00 2022-06-04
Life Chemicals
F2198-7910-0.5g
(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
2092531-63-8 95%+
0.5g
$817.0 2023-09-06
Life Chemicals
F2198-7910-0.25g
(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
2092531-63-8 95%+
0.25g
$776.0 2023-09-06
Life Chemicals
F2198-7910-10g
(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
2092531-63-8 95%+
10g
$3612.0 2023-09-06
Life Chemicals
F2198-7910-2.5g
(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
2092531-63-8 95%+
2.5g
$1720.0 2023-09-06
Life Chemicals
F2198-7910-1g
(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
2092531-63-8 95%+
1g
$860.0 2023-09-06
TRC
I155471-500mg
(1-Isopropyl-1h-imidazo[1,2-b]pyrazol-6-yl)methanol
2092531-63-8
500mg
$ 795.00 2022-06-04
TRC
I155471-100mg
(1-Isopropyl-1h-imidazo[1,2-b]pyrazol-6-yl)methanol
2092531-63-8
100mg
$ 210.00 2022-06-04
Life Chemicals
F2198-7910-5g
(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
2092531-63-8 95%+
5g
$2580.0 2023-09-06

(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol 関連文献

(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanolに関する追加情報

Comprehensive Guide to (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol (CAS No. 2092531-63-8): Properties, Applications, and Market Insights

(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol (CAS No. 2092531-63-8) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This imidazo[1,2-b]pyrazole derivative is characterized by its unique molecular structure, featuring a methanol functional group at the 6-position and an isopropyl substituent on the nitrogen atom. The compound's structural complexity and potential for diverse applications make it a subject of ongoing scientific exploration.

The chemical properties of (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol contribute to its versatility in various applications. With a molecular formula of C9H13N3O, this compound exhibits moderate polarity due to the presence of both hydrophobic (isopropyl) and hydrophilic (methanol) moieties. The imidazo[1,2-b]pyrazole core structure provides excellent stability while allowing for potential modifications at multiple reactive sites. Researchers have noted its favorable solubility profile in common organic solvents, which facilitates its use in synthetic chemistry applications.

In pharmaceutical research, (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol serves as a valuable building block for drug discovery programs. The compound's scaffold has shown promise in the development of kinase inhibitors, with particular interest in its potential applications for inflammatory diseases and certain types of cancer. Recent studies have explored its use as a precursor for more complex molecules targeting specific biological pathways. The presence of both hydrogen bond donor and acceptor sites in its structure enhances its potential for molecular interactions with biological targets.

The agrochemical industry has also shown interest in imidazo[1,2-b]pyrazole derivatives like (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol. Researchers are investigating its potential as an intermediate for novel crop protection agents, particularly in the development of fungicides and plant growth regulators. The compound's structural features may contribute to improved environmental profiles compared to traditional agrochemicals, addressing current market demands for more sustainable solutions.

From a synthetic chemistry perspective, (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol offers multiple opportunities for structural modification. The methanol group can be readily converted to various functional groups through standard chemical transformations, while the isopropyl substituent provides steric influence that can be exploited for selective reactions. These characteristics make the compound particularly valuable for medicinal chemistry programs seeking to optimize lead compounds through systematic structure-activity relationship studies.

The current market for specialty chemicals like (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol reflects growing demand from both pharmaceutical and agrochemical sectors. With increasing emphasis on novel heterocyclic compounds in drug discovery, the compound's unique scaffold positions it as a potentially valuable asset in research pipelines. Market analysts note steady growth in the segment of imidazo[1,2-b]pyrazole derivatives, driven by their versatility and demonstrated biological activities.

Quality control and characterization of (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol typically involve advanced analytical techniques. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed to ensure purity and verify structural integrity. These analytical methods are particularly important given the compound's potential use in sensitive applications where impurity profiles can significantly impact performance.

Storage and handling recommendations for (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper storage in cool, dry environments away from strong oxidizers is recommended to maintain stability. The compound's shelf life can be extended through appropriate packaging, typically under inert atmosphere for long-term storage.

Recent scientific literature highlights several innovative applications of imidazo[1,2-b]pyrazole derivatives, with (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol serving as a key intermediate in these developments. Researchers have reported success in using similar structures as fluorescent probes for biological imaging, suggesting potential future applications in diagnostic technologies. The compound's photophysical properties are currently under investigation for possible use in materials science applications.

Regulatory considerations for (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol vary by jurisdiction and intended use. While not currently subject to significant restrictions, researchers and manufacturers should stay informed about evolving chemical regulations, particularly in pharmaceutical and agrochemical applications. Proper documentation of synthesis routes and impurity profiles is essential for compliance with quality standards in these regulated industries.

The future outlook for (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol appears promising, with potential expansion into new application areas. As research continues to uncover the unique properties of imidazo[1,2-b]pyrazole derivatives, this compound may find use in emerging fields such as molecular electronics or as a ligand in catalytic systems. The growing interest in heterocyclic chemistry across multiple scientific disciplines suggests sustained demand for specialized intermediates like this compound.

For researchers considering (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol for their projects, several commercial sources offer the compound in various quantities and purities. When selecting a supplier, attention to batch-to-batch consistency, comprehensive analytical data, and reliable supply chains are critical factors. Some suppliers provide custom synthesis services to accommodate specific purity requirements or isotopic labeling needs for specialized research applications.

In conclusion, (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol (CAS No. 2092531-63-8) represents an important heterocyclic building block with diverse potential applications across multiple scientific disciplines. Its unique structural features, combined with the growing importance of imidazo[1,2-b]pyrazole chemistry in drug discovery and materials science, position this compound as a valuable tool for researchers. As scientific understanding of this chemical class continues to evolve, new opportunities for its application are likely to emerge, reinforcing its significance in contemporary chemical research and development.

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